molecular formula C16H12ClNOS B2394748 4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide CAS No. 338962-43-9

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide

Cat. No.: B2394748
CAS No.: 338962-43-9
M. Wt: 301.79
InChI Key: XIOYZAUVDJKWCL-UHFFFAOYSA-N
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Description

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide is a chemical compound with the molecular formula C16H12ClNOS It is characterized by the presence of a chlorophenyl group, a phenyl group, and an isoxazole ring connected through a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 3-phenyl-5-isoxazolethiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under an inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions are usually conducted in polar aprotic solvents such as DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding thiol.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The isoxazole ring is known to be a privileged scaffold in medicinal chemistry, often involved in binding to biological targets such as enzymes and receptors. The compound’s effects may be mediated through interactions with these targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfoxide
  • 4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfone
  • 3-Phenyl-5-(4-chlorophenyl)isoxazole

Uniqueness

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide is unique due to its specific combination of functional groups and structural features. The presence of both a chlorophenyl group and an isoxazole ring connected through a sulfide linkage provides distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c17-13-6-8-15(9-7-13)20-11-14-10-16(18-19-14)12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOYZAUVDJKWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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